GSK3326595: A Selective PRMT5 Inhibitor for Oncological Research and Development
GSK3326595: A Selective PRMT5 Inhibitor for Oncological Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3326595 is an orally available, potent, and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including RNA splicing, gene transcription, and signal transduction.[1][3][4] Upregulation of PRMT5 is observed in a wide range of malignancies, including lymphomas, breast cancer, lung cancer, and glioblastoma, making it a compelling target for cancer therapy. GSK3326595 exerts its antitumor effects by inhibiting the methyltransferase activity of PRMT5, leading to alterations in mRNA splicing, upregulation of tumor suppressor pathways, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][5][6] This technical guide provides a comprehensive overview of GSK3326595, including its mechanism of action, biochemical and cellular activity, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its evaluation.
Mechanism of Action
GSK3326595 is a reversible and selective inhibitor of PRMT5.[2][3] It binds to the substrate recognition site of the PRMT5/MEP50 complex, acting as a peptide competitive inhibitor, and is uncompetitive with respect to the S-adenosylmethionine (SAM) cofactor.[7][8] By inhibiting PRMT5's catalytic activity, GSK3326595 leads to a global reduction in cellular levels of sDMA.[9]
One of the key downstream effects of PRMT5 inhibition by GSK3326595 is the modulation of pre-mRNA splicing. This is particularly relevant in malignancies with mutations in splicing factor genes, where the inhibition of PRMT5 can lead to a synthetic lethal phenotype.[2][5] A critical consequence of altered splicing is the induction of selective splicing of MDM4, a negative regulator of the p53 tumor suppressor. This leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis.[6]
Figure 1: Simplified signaling pathway of GSK3326595's mechanism of action.
Quantitative Data
Biochemical Activity
| Parameter | Substrate | Value (nM) | Reference |
| IC50 | PRMT5/MEP50 Complex | 6.2 ± 0.8 | [8] |
| Histone H4 Peptide | 5.9 - 19.7 | [10] | |
| Histone H2A Peptide | 5.9 - 19.7 | [10] | |
| SmD3 Peptide | 5.9 - 19.7 | [10] | |
| FUBP1 Peptide | 5.9 - 19.7 | [10] | |
| HNRNPH1 Peptide | 5.9 - 19.7 | [10] | |
| Ki*app | PRMT5/MEP50 Complex | 3.1 ± 0.4 | [8] |
Cellular Activity
| Cell Line | Tumor Type | gIC50 (nM) | Reference |
| Z-138 | Mantle Cell Lymphoma | 7.6 - >30,000 | [8] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Low nM range | [8] |
| Breast Cancer Cell Lines | Breast Cancer | Low nM range | [8] |
| Acute Myeloid Leukemia Cell Lines | Acute Myeloid Leukemia | 2.5 - >10,000 | [8] |
In Vivo Efficacy (Z-138 Xenograft Model)
| Dose | Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 25 mg/kg | BID | >50% | [9] |
| 50 mg/kg | BID | Significant | [9] |
| 100 mg/kg | BID | 106.05% | [9] |
| 200 mg/kg | QD | 102.81% | [9] |
Clinical Pharmacokinetics (Human)
| Parameter | Value | Reference |
| Tmax | ~2 hours | [2][11] |
| Terminal Half-life (t1/2) | 4-6 hours | [2][11] |
Experimental Protocols
PRMT5 Enzymatic Assay (AlphaLISA)
This protocol is adapted from established high-throughput screening methods for PRMT5 inhibitors.
Figure 2: Workflow for the PRMT5 AlphaLISA enzymatic assay.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate (e.g., Ac-SGRGKGGKGLGKGGAKRHRKVGG-K(Biotin))
-
S-adenosyl-L-methionine (SAM)
-
GSK3326595
-
AlphaLISA anti-H4R3me2s Acceptor beads
-
AlphaLISA Streptavidin-Donor beads
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
384-well microplates
-
EnVision plate reader
Procedure:
-
Prepare serial dilutions of GSK3326595 in DMSO.
-
In a 384-well plate, add the assay buffer, biotinylated histone H4 peptide substrate, SAM, and the PRMT5/MEP50 enzyme.
-
Add the diluted GSK3326595 or DMSO (vehicle control) to the respective wells.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60-120 minutes).
-
Add the AlphaLISA Acceptor beads and incubate.
-
Add the AlphaLISA Donor beads and incubate in the dark.
-
Read the plate on an EnVision reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., Z-138, MCF-7)
-
Complete cell culture medium
-
GSK3326595
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GSK3326595 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the gIC50 value.
Western Blot for Symmetric Dimethylarginine (sDMA)
Figure 3: Standard workflow for Western blot analysis of sDMA levels.
Materials:
-
Treated cells or tumor tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against pan-sDMA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or tissues and determine protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image and quantify the band intensities. Normalize to a loading control like β-actin or GAPDH.
In Vivo Xenograft Study
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation (e.g., Z-138)
-
GSK3326595 formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Administer GSK3326595 or vehicle control orally according to the desired dose and schedule (e.g., 100 mg/kg BID).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for sDMA).
Clinical Development and Safety Profile
GSK3326595 has been evaluated in Phase I/II clinical trials for the treatment of advanced solid tumors and myeloid neoplasms.
In the METEOR-1 study (NCT02783300) in patients with advanced solid tumors and non-Hodgkin lymphoma, GSK3326595 demonstrated modest antitumor activity.[2] Partial responses were observed in patients with adenoid cystic carcinoma and estrogen receptor-positive breast cancer.[2] The recommended Phase 2 dose was determined to be 400 mg once daily, which was later amended to 300 mg daily due to toxicities.[12][13]
In a Phase I/II study (NCT03614728) in patients with relapsed/refractory myelodysplastic syndrome, chronic myelomonocytic leukemia, or acute myeloid leukemia, GSK3326595 monotherapy showed limited clinical activity.[2][4][11] A clinical benefit rate of 17% was observed.[2][4][11]
The most common treatment-related adverse events across studies included fatigue, anemia, nausea, dysgeusia, and thrombocytopenia.[2][4][12] These side effects were generally manageable with dose interruption or reduction.[14]
Conclusion
GSK3326595 is a well-characterized, selective inhibitor of PRMT5 with demonstrated biochemical and cellular activity. Its mechanism of action, involving the inhibition of sDMA formation and subsequent modulation of mRNA splicing and tumor suppressor pathways, provides a strong rationale for its development as an anticancer agent. While clinical activity as a monotherapy has been modest, the data generated from preclinical and clinical studies provide a solid foundation for further investigation, potentially in combination with other therapies or in specific patient populations with biomarkers of sensitivity, such as splicing factor mutations. The experimental protocols detailed in this guide offer a framework for researchers to further explore the therapeutic potential of GSK3326595 and other PRMT5 inhibitors.
References
- 1. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
